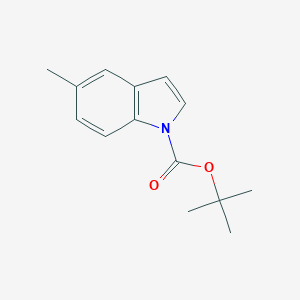

1-(tert-Butoxycarbonyl)-5-methylindole

Description

Significance of Indole (B1671886) Scaffold Architectures in Chemical Synthesis

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous motif in a vast array of natural products and synthetic compounds. wisdomlib.orgderpharmachemica.com Its presence in the amino acid tryptophan makes it a fundamental component of proteins. researchgate.net The indole ring system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net This has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anti-inflammatory agents like Indomethacin, and treatments for cancer, HIV, and microbial infections. derpharmachemica.comresearchgate.netijpsr.commdpi.com The versatility of the indole scaffold also extends to materials science and agriculture. derpharmachemica.com The rich chemistry of the indole nucleus allows for functionalization at various positions, making it an attractive template for the design and synthesis of new chemical entities. ijpsr.com

Strategic Utility of Nitrogen-Protecting Groups in Indole Chemistry

The nitrogen atom in the indole ring is nucleophilic and its proton is acidic, which can lead to undesired side reactions during chemical synthesis. Nitrogen-protecting groups are therefore strategically employed to temporarily mask the reactivity of the indole nitrogen, allowing for selective modifications at other positions of the ring. The choice of protecting group is crucial and depends on the specific reaction conditions. researchgate.net An ideal protecting group should be easy to introduce, stable to the desired reaction conditions, and readily removable under mild conditions without affecting other functional groups in the molecule. researchgate.net The electronic properties of the N-protecting group can also influence the reactivity of the indole ring; electron-withdrawing groups, for example, can alter the regioselectivity of electrophilic substitution reactions. rsc.org

Genesis and Evolution of the tert-Butoxycarbonyl (Boc) Group in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most commonly used protecting groups for amines in organic synthesis. wikipedia.orgontosight.ai Its popularity stems from its ease of introduction, typically through reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), and its stability towards a wide range of nucleophiles and basic conditions. ontosight.aiorganic-chemistry.orgnih.gov A key feature of the Boc group is its susceptibility to cleavage under acidic conditions, which proceeds through the formation of a stable tert-butyl cation. wikipedia.orgorganic-chemistry.org This allows for its selective removal in the presence of other acid-labile or base-labile protecting groups, a strategy known as orthogonal protection. organic-chemistry.org The development of various reagents and methods for both the introduction and removal of the Boc group has solidified its position as an indispensable tool in multi-step organic synthesis, particularly in peptide synthesis and the preparation of pharmaceutical intermediates. ontosight.airesearchgate.net

Table 1: Common Methods for Boc-Protection of Amines

| Reagent | Base | Solvent | Conditions |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water/THF | 0 °C to ambient temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (B52724) | Not specified |

| Di-tert-butyl dicarbonate (Boc₂O) | None | Water | Ambient temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine or DMAP | Not specified | Not specified |

Contextualizing 1-(tert-Butoxycarbonyl)-5-methylindole within N-Boc Indole Chemistry

This compound is a derivative of indole that incorporates the features of both a protected nitrogen and a substituted benzene ring. The Boc group at the 1-position serves to protect the indole nitrogen, facilitating selective functionalization at other positions. The methyl group at the 5-position, an electron-donating group, influences the electronic properties of the indole ring system. This compound is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential pharmacological activity. For instance, it can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new substituents onto the indole scaffold. The stability of the Boc group under certain reaction conditions, coupled with the directing effects of the methyl group, makes this compound a versatile building block in medicinal chemistry and drug discovery.

Table 2: Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|

| 5-Methylindole (B121678) | C₉H₉N | 131.178 | Unprotected indole with a methyl group at the 5-position. wikipedia.org |

| 1-(tert-Butoxycarbonyl)indole | C₁₃H₁₅NO₂ | 217.26 | Boc-protected indole, used in Suzuki-Miyaura and Friedel-Crafts reactions. sigmaaldrich.com |

| This compound | C₁₄H₁₇NO₂ | 231.29 | Boc-protected with a methyl group at the 5-position, used as an intermediate for drug synthesis. |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10-5-6-12-11(9-10)7-8-15(12)13(16)17-14(2,3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPCCUXHOQOAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462680 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129822-49-7 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 1 Tert Butoxycarbonyl 5 Methylindole and Analogous N Boc Indole Derivatives

Direct N-Protection Protocols for Substituted Indoles

The most straightforward approach to the synthesis of N-Boc indoles involves the direct protection of a pre-existing indole (B1671886) core. This method is widely employed due to its efficiency and the commercial availability of a diverse range of substituted indoles.

Chemoselective N-tert-Butoxycarbonylation of 5-Methylindole (B121678) Precursors

The tert-butoxycarbonylation of 5-methylindole is a chemoselective process that exclusively targets the nitrogen atom. The reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the Boc source. guidechem.com The selection of an appropriate catalyst and reaction conditions is crucial to ensure high yields and prevent potential side reactions. The presence of the electron-donating methyl group at the 5-position can influence the nucleophilicity of the indole nitrogen, thereby affecting the reaction kinetics.

Various functional groups can be tolerated under these conditions, highlighting the chemoselectivity of N-Boc protection. researchgate.net For instance, amines with hydroxyl or ester functionalities can be selectively N-protected without affecting these other reactive sites. researchgate.netresearchgate.net Catalyst-free protocols have also been developed, often utilizing green solvents like glycerol (B35011) or water, which enhance reaction rates and simplify product isolation. organic-chemistry.orgrsc.org These methods are advantageous as they avoid the formation of common side products such as isocyanates and N,N-di-Boc derivatives. researchgate.netorganic-chemistry.org

Catalytic Systems and Reaction Conditions for N-Boc Installation

A variety of catalytic systems have been developed to facilitate the efficient N-tert-butoxycarbonylation of indoles. These systems range from basic catalysts to Lewis and Brønsted acids. 4-(Dimethylamino)pyridine (DMAP) is a commonly used nucleophilic catalyst that activates the (Boc)₂O reagent. guidechem.com

Recent advancements have focused on more environmentally benign and recyclable catalysts. For example, cesium fluoride (B91410) has been shown to be an effective catalyst for this transformation. researchgate.net Copper iodide nanoparticles have also been employed as a recyclable catalyst under solvent-free mechanochemical conditions, offering a rapid and efficient method for N-Boc protection. niscpr.res.in Solid-supported catalysts, such as Indion 190 resin, provide the advantage of easy separation from the reaction mixture and potential for reuse. scispace.com The choice of catalyst and solvent can significantly impact the reaction time and yield, with many modern protocols achieving high yields under mild, solvent-free conditions at ambient temperature. researchgate.netniscpr.res.in

| Catalyst | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| DMAP | Dichloromethane (B109758) | Room Temperature | Common and effective nucleophilic catalyst. | guidechem.com |

| Cesium Fluoride | Solvent-free | - | Environmentally friendly, mild conditions, excellent yield. | researchgate.net |

| Copper Iodide Nanoparticles | Solvent-free (mechanochemical) | - | Recyclable, short reaction time (5-15 min), cost-effective. | niscpr.res.in |

| Indion 190 Resin | - | - | Easily separable and reusable, mild conditions, high yield. | scispace.com |

| None (Catalyst-free) | Glycerol or Water | Room Temperature | Green solvents, operational simplicity, high selectivity. | researchgate.netorganic-chemistry.orgrsc.org |

De Novo Indole Ring Formation Incorporating N-Boc Functionality

Cyclization Reactions yielding 1-(tert-Butoxycarbonyl)indoles

Several classic indole syntheses can be adapted to produce N-Boc protected indoles. The Leimgruber-Batcho indole synthesis is an effective method for preparing indole derivatives under mild conditions. guidechem.com This two-step process involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to form the indole ring. The N-Boc group can then be installed on the resulting indole.

Palladium-catalyzed cyclization of 2-alkynylanilines is another significant approach for constructing 2-substituted or 2,3-disubstituted indoles. mdpi.commdpi.com While the tert-butoxycarbonyl protective group can be thermally labile, conditions have been developed, including microwave-assisted heating, to successfully yield the desired N-Boc indole. mdpi.com

Multi-component Reactions for Direct Indole Synthesis

Multi-component reactions (MCRs) have emerged as highly efficient tools for the synthesis of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the de novo synthesis of indoles. The Ugi multicomponent reaction, followed by an acid-induced cyclization, provides a sustainable route to multi-substituted indole-2-carboxamides from anilines, glyoxal, formic acid, and isocyanides. rsc.orgrug.nl

The Petasis borono-Mannich reaction is another MCR that can be applied to indole synthesis, where an N-substituted indole acts as the amine component, reacting with an aldehyde and a boronic acid to form new carbon-carbon bonds. acs.org These MCR approaches offer significant advantages in terms of atom economy and synthetic efficiency, allowing for the rapid generation of diverse indole libraries.

Synthesis of Boronic Acid Derivatives of N-Boc Indoles for Cross-Coupling Applications

N-Boc indole boronic acids and their esters are invaluable intermediates in organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and N-Boc indole boronic acids are excellent coupling partners in these transformations. nih.gov The synthesis of these boronic acid derivatives can be achieved through several methods. A common approach involves the lithiation of an N-Boc protected halo-indole, followed by quenching with a trialkyl borate (B1201080). nih.gov For example, N-Boc-indole-2-boronic acid can be synthesized by treating 1-Boc-indole with LDA and triisopropyl borate. guidechem.com

Direct C-H borylation catalyzed by iridium has also emerged as a powerful method for the synthesis of indole boronic esters. nih.gov The N-Boc group can direct the borylation to specific positions on the indole ring. For instance, Ir-catalyzed borylation of N-Boc-protected tryptophan allows for selective functionalization at the C7 position. nih.gov These borylated N-Boc indoles can then participate in a variety of cross-coupling reactions, including Suzuki-Miyaura coupling, palladium-catalyzed benzylation, and copper-catalyzed trifluoromethylation, to generate a wide range of functionalized indole derivatives. nih.govsigmaaldrich.com

| Method | Precursor | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Halogen-Lithium Exchange | N-Boc-haloindole | 1. n-BuLi or LDA 2. Trialkyl borate | Traditional and effective method. | nih.gov |

| Miyaura Borylation | N-Boc-haloindole | Bis(pinacolato)diboron, Pd catalyst, base | Popular method for synthesis of boronic esters. | nih.gov |

| Ir-catalyzed C-H Borylation | N-Boc-indole | B₂pin₂, Ir catalyst | Direct functionalization of C-H bonds; Boc group can direct regioselectivity. | nih.gov |

Preparation of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid and Related Species

The synthesis of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid is a critical transformation, as it provides a versatile building block for further functionalization, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The general strategy for the preparation of N-Boc-indole-2-boronic acids involves a directed ortho-metalation approach, where the N-Boc group facilitates regioselective deprotonation at the C-2 position of the indole ring, followed by quenching with a suitable boron electrophile.

A common method for the synthesis of N-Boc-indole-2-boronic acids begins with the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the parent indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP). Once the N-Boc protected indole is obtained, the crucial C-2 lithiation step is performed. This is generally accomplished by treating the N-Boc indole with a strong organolithium base, such as s-butyllithium (s-BuLi) or n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The bulky N-Boc group directs the deprotonation specifically to the C-2 position.

The resulting 2-lithioindole intermediate is then trapped with a trialkyl borate, most commonly triisopropyl borate (B(O-i-Pr)₃), to form a boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to afford the desired boronic acid. It is important to carefully control the reaction conditions, as the lithiated indole species can be unstable.

Below is a table summarizing a representative synthetic sequence for the preparation of N-Boc-indole-2-boronic acids, which is applicable to the 5-methyl substituted analogue.

Table 1: Representative Synthetic Protocol for N-Boc-Indole-2-Boronic Acids

| Step | Reagents and Conditions | Purpose |

| 1. N-Boc Protection | Indole, (Boc)₂O, DMAP, CH₂Cl₂ | Protection of the indole nitrogen to direct subsequent lithiation. |

| 2. C-2 Lithiation | N-Boc-indole, s-BuLi or n-BuLi, THF or Et₂O, -78 °C | Regioselective deprotonation at the C-2 position. |

| 3. Borylation | Triisopropyl borate, -78 °C to room temperature | Trapping of the lithiated intermediate to form a boronate ester. |

| 4. Hydrolysis | Aqueous acid (e.g., HCl or NH₄Cl) | Conversion of the boronate ester to the final boronic acid. |

This lithiation-borylation sequence has proven to be a reliable method for accessing a variety of N-Boc-indole-2-boronic acids, which are key intermediates in the synthesis of complex molecules.

Convergent Syntheses of 1-(tert-Butoxycarbonyl)-5-methylindole Intermediates

Preparation of Key Precursors and Their Functionalization

A convergent synthesis of derivatives of this compound often begins with the preparation of the 5-methylindole core, followed by its N-protection and subsequent functionalization, or the synthesis of pre-functionalized precursors that are then cyclized to form the indole ring.

One of the most established methods for the synthesis of the 5-methylindole scaffold is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a p-tolylhydrazine with a suitable ketone or aldehyde. For example, the reaction of p-tolylhydrazine hydrochloride with pyruvic acid, followed by decarboxylation, can yield 5-methylindole. Another classical approach is the Madelung synthesis, which involves the intramolecular cyclization of an N-(o-tolyl)formamide at high temperatures with a strong base.

More contemporary methods for constructing the 5-methylindole core include transition metal-catalyzed reactions. For instance, a palladium-catalyzed cross-coupling of o-toluidine (B26562) with an appropriate alkyne, followed by an intramolecular cyclization, can provide a direct route to the desired indole.

Once 5-methylindole is synthesized, the nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step as the N-Boc group not only serves as a protecting group but also plays a key role in directing subsequent functionalization reactions. The protection is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP) in a suitable solvent like dichloromethane or acetonitrile (B52724).

With the N-Boc-5-methylindole in hand, a variety of functionalization reactions can be employed to introduce substituents at different positions of the indole ring. For example, electrophilic aromatic substitution reactions, such as halogenation or nitration, can be performed. The directing effects of the methyl and N-Boc groups will influence the regioselectivity of these reactions. Furthermore, as discussed in the previous section, the N-Boc group facilitates directed ortho-metalation at the C-2 position, allowing for the introduction of a wide range of electrophiles at this site.

The following table outlines some key precursors and their potential functionalization pathways in a convergent synthesis approach.

Table 2: Key Precursors and Functionalization Strategies

| Precursor | Method of Preparation | Subsequent Functionalization |

| 5-Methylindole | Fischer Indole Synthesis, Madelung Synthesis, Palladium-catalyzed cyclizations | N-Boc protection, Electrophilic substitution |

| p-Toluidine | Commercially available | Condensation with α-haloketones followed by cyclization (Bischler-Möhlau synthesis) |

| N-Boc-p-toluidine | Boc protection of p-toluidine | Ortho-lithiation followed by reaction with electrophiles to build up the indole ring |

| This compound | N-Boc protection of 5-methylindole | C-2 lithiation and reaction with various electrophiles (e.g., borates, aldehydes, alkyl halides) |

These strategies, which involve the preparation and functionalization of key precursors, provide a versatile toolbox for the convergent synthesis of a wide array of substituted this compound intermediates, enabling the construction of complex molecular architectures.

Comprehensive Analysis of Chemical Transformations and Reactivity Profiles of 1 Tert Butoxycarbonyl 5 Methylindole

Strategies for the Selective Deprotection of the N-tert-Butoxycarbonyl Group

Acid-Catalyzed Boc Cleavage Mechanisms and Practical Considerations

Acid-catalyzed cleavage is the most conventional method for the deprotection of N-Boc indoles. The reaction is typically initiated by protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the resulting intermediate to release the deprotected indole (B1671886), isobutylene (B52900), and carbon dioxide.

The general mechanism proceeds as follows:

Protonation of the carbonyl oxygen of the tert-butoxycarbonyl group.

Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.

The carbamic acid intermediate is unstable and decarboxylates to yield the free indole.

The tert-butyl cation is subsequently quenched, often by forming isobutylene.

A variety of acidic reagents can be employed for this transformation, with trifluoroacetic acid (TFA) being one of the most common, often used in a dichloromethane (B109758) (DCM) solvent system. Other commonly used acids include hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate (B1210297), as well as sulfuric acid and methanesulfonic acid orgsyn.org. The kinetics of the HCl-catalyzed deprotection of a Boc-protected amine have been shown to exhibit a second-order dependence on the HCl concentration orgsyn.org. This suggests a general acid-catalyzed mechanism involving the separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate (B1207046) orgsyn.org.

Practical considerations for acid-catalyzed deprotection include the potential for acid-labile functional groups elsewhere in the molecule to be affected. Therefore, the choice of acid and reaction conditions must be carefully optimized to ensure selective removal of the Boc group. For instance, milder acidic conditions or the use of Lewis acids can sometimes provide greater selectivity.

| Acid Reagent | Typical Solvents | General Conditions | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature | researcher.life |

| Hydrochloric acid (HCl) | Dioxane, Ethyl acetate, Methanol | 0°C to room temperature | researcher.life |

| Sulfuric acid (H₂SO₄) | tert-Butyl acetate | Room temperature | digitellinc.com |

| Methanesulfonic acid (MeSO₃H) | Dichloromethane (DCM) | Room temperature | orgsyn.org |

| Oxalyl chloride/Methanol | Methanol | Room temperature | researcher.life |

| Ceric ammonium nitrate (CAN) | Acetonitrile (B52724) | Room temperature | digitellinc.com |

Base-Mediated and Orthogonal Deprotection Methodologies

While less common than acid-catalyzed methods, base-mediated deprotection of N-Boc indoles offers a valuable alternative, particularly when acid-sensitive functionalities are present in the substrate. The mechanism of base-mediated deprotection can vary depending on the substrate and the base used. For N-Boc indoles, where the nitrogen is part of an aromatic system, the reaction is facilitated. Common bases employed for this purpose include sodium methoxide (NaOMe) in methanol and potassium carbonate (K₂CO₃) in methanol digitellinc.comresearchgate.net.

Microwave-assisted deprotection using potassium phosphate (K₃PO₄·H₂O) in methanol has also been reported as a mild and efficient method digitellinc.com. These basic conditions are generally well-tolerated by many functional groups that are labile to acid.

Orthogonal deprotection strategies refer to methods that utilize conditions distinct from the more common acidic or basic cleavage, allowing for the selective removal of a Boc group in the presence of other protecting groups that are sensitive to acids or bases.

Thermolysis: The N-Boc group on indoles can be removed by simple thermolysis, often without the need for a solvent digitellinc.com. The use of solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can facilitate this process, with microwave irradiation significantly accelerating the reaction researchgate.net.

Metal-Catalyzed Deprotection: Certain metal catalysts can effect the cleavage of the N-Boc group under neutral conditions. For example, a combination of CeCl₃·7H₂O and NaI in acetonitrile at ambient temperature has been shown to be effective digitellinc.com.

Other Reagents: A mild method for the selective deprotection of the N-Boc group involves the use of oxalyl chloride in methanol at room temperature researcher.life. This method is notable for its tolerance of various functional groups researcher.life.

| Deprotection Method | Reagents/Conditions | Key Features | Reference |

| Base-Mediated | NaOMe in dry MeOH, rt | Highly selective and efficient for N-Boc on indoles. | digitellinc.com |

| K₃PO₄·H₂O in MeOH, microwave | Mild basic conditions. | digitellinc.com | |

| Sodium carbonate in refluxing DME | Basic deprotection. | researcher.life | |

| Orthogonal | Thermolysis (neat or in TFE/HFIP) | No acid or base required; microwave can accelerate. | digitellinc.comresearchgate.net |

| CeCl₃·7H₂O-NaI in MeCN, rt | Neutral conditions. | digitellinc.com | |

| Oxalyl chloride in MeOH, rt | Mild, tolerates multiple functional groups. | researcher.life |

Regioselective Metallation and Functionalization of the Indole Core

The N-Boc group is a powerful directing group for the regioselective metallation of the indole ring. This strategy allows for the introduction of a wide range of substituents at specific positions, which would be difficult to achieve otherwise.

C-2 Directed Lithiation of 1-(tert-Butoxycarbonyl)indoles and Mechanistic Insights

The C-2 position of the indole nucleus is generally less reactive towards electrophilic substitution compared to the C-3 position. However, the introduction of a directing group on the indole nitrogen can reverse this reactivity pattern. The tert-butoxycarbonyl (Boc) group is particularly effective in directing lithiation to the C-2 position.

Treatment of 1-(tert-butoxycarbonyl)indole with a strong base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C), results in the selective deprotonation of the C-2 proton. This high regioselectivity is attributed to the formation of a coordination complex between the lithium reagent and the carbonyl oxygen of the Boc group, which positions the base in proximity to the C-2 proton, facilitating its abstraction. This is a classic example of a directed ortho-metallation (DoM) reaction on a heterocyclic system. For π-excessive heterocycles like N-protected indoles, C-2 lithiation is highly dominant.

Electrophilic Quenching Reactions at Lithiated Positions

The 2-lithio-1-(tert-butoxycarbonyl)indole species generated in situ is a potent nucleophile and can react with a wide variety of electrophiles to introduce substituents at the C-2 position. This two-step sequence of directed lithiation followed by electrophilic quenching is a powerful tool for the synthesis of 2-substituted indoles.

A diverse range of electrophiles can be employed in this reaction, leading to the formation of various carbon-carbon and carbon-heteroatom bonds.

Examples of Electrophilic Quenching Reactions:

| Electrophile | Product Type |

| Alkyl halides (e.g., CH₃I, CH₂=CHCH₂Br) | 2-Alkylindoles |

| Aldehydes and Ketones (e.g., PhCHO, (CH₃)₂CO) | 2-(Hydroxyalkyl)indoles |

| Carbon dioxide (CO₂) | Indole-2-carboxylic acids |

| Disulfides (e.g., PhS-SPh) | 2-(Thioaryl)indoles |

| Silyl halides (e.g., TMSCl) | 2-Silylindoles |

| Boronic esters | 2-Borylindoles |

| Imines | 2-(Aminoalkyl)indoles |

| Dinitrogen tetroxide (N₂O₄) | 2-Nitroindoles |

The C-2 lithiation of N-Boc indoles followed by reaction with dinitrogen tetroxide at low temperature provides the corresponding 2-nitroindoles in good yields. Subsequent deprotection of the N-Boc group with trifluoroacetic acid can then yield the 2-nitroindole.

Comparison with C-7 Lithiation of N-Boc Indoline (B122111) Systems

The regioselectivity of the directed lithiation is highly dependent on the nature of the heterocyclic core. While N-Boc indoles undergo selective lithiation at the C-2 position, the corresponding saturated system, N-Boc indoline, exhibits a different regiochemical outcome.

The directed lithiation of 1-(tert-butoxycarbonyl)indoline with a strong base such as sec-butyllithium (sec-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) occurs selectively at the C-7 position of the benzene (B151609) ring. This C-7 selectivity is a consequence of the ortho-directing ability of the N-Boc group on the aromatic ring of the indoline system. The N-Boc group in this case functions as a directed metalation group (DMG) for the benzenoid portion of the molecule.

This contrasting regioselectivity between N-Boc indole and N-Boc indoline highlights the profound influence of the electronic nature of the heterocyclic ring on the outcome of directed metallation reactions. The C-2 lithiation of the N-Boc indole is governed by the acidity of the C-2 proton, which is enhanced by the adjacent nitrogen and the directing effect of the Boc group within the five-membered ring. In contrast, the C-7 lithiation of N-Boc indoline is a classic example of directed ortho-metallation on an N-substituted aniline derivative, where the saturated five-membered ring does not possess protons of comparable acidity to the C-2 proton of the indole.

| Compound | Directing Group | Position of Lithiation | Rationale |

| 1-(tert-Butoxycarbonyl)indole | N-Boc | C-2 | Directed deprotonation of the most acidic proton on the pyrrole (B145914) ring. |

| 1-(tert-Butoxycarbonyl)indoline | N-Boc | C-7 | Directed ortho-metallation on the aniline-like aromatic ring. |

Cross-Coupling Reactions Involving 1-(tert-Butoxycarbonyl)-5-methylindole Derivatives

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecular architectures. For derivatives of this compound, these reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of highly functionalized indole structures. The Boc group plays a crucial role in these transformations by preventing side reactions associated with the acidic N-H proton of unprotected indoles and by directing the regioselectivity of certain coupling processes.

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. nih.govbeilstein-journals.org This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or boronate ester) with an organic halide or triflate. In the context of this compound, derivatives can be prepared as either the organoboron component or the halide partner.

The N-Boc protection is advantageous as it circumvents issues commonly encountered with unprotected indoles, which can inhibit the catalytic cycle. nih.gov The synthesis of indolylboronic acids or their esters is a key step for their use as nucleophilic partners in Suzuki-Miyaura couplings. These intermediates can then be coupled with a variety of aryl or heteroaryl halides to introduce diverse substituents onto the indole core.

Key parameters that are optimized for these reactions include the choice of palladium catalyst, ligand, base, and solvent system. Common catalysts include palladium(II) acetate or palladium dichloride complexes with phosphine ligands. The choice of base, such as potassium carbonate or cesium carbonate, and the solvent, often a mixture of an organic solvent like dioxane or dimethoxyethane (DME) and water, are critical for the efficiency of the transmetalation step. nih.gov

Below is a table summarizing typical conditions for Suzuki-Miyaura couplings involving indole derivatives, which are applicable to this compound systems.

| Indole Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1-Boc-indole-2-boronic acid | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | Good |

| 5-Bromo-1-Boc-indole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | High |

| 1-Boc-indole-3-boronic acid | Heteroaryl Halide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Moderate-Good |

This table presents representative data compiled from typical indole Suzuki-Miyaura reactions and is intended to be illustrative for the this compound system.

Beyond the Suzuki-Miyaura reaction, derivatives of this compound are amenable to a range of other transition metal-mediated cross-coupling reactions, expanding the synthetic toolbox for their functionalization.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. mdpi.com Halogenated derivatives of this compound, for instance at the C2, C3, or C5 positions, can be coupled with various terminal alkynes to introduce alkynyl moieties. These alkynylated indoles are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry. nih.govresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov While less commonly reported for indole derivatives compared to Suzuki or Sonogashira couplings, it provides a method for the vinylation of halo-substituted 1-(tert-butoxycarbonyl)-5-methylindoles. The reaction typically requires a palladium catalyst and a base to proceed. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org Halogenated this compound derivatives can be coupled with a wide array of primary and secondary amines to yield N-aryl or N-heteroaryl indole derivatives. ias.ac.in This reaction is of significant importance in pharmaceutical chemistry for the synthesis of compounds with potential biological activity.

| Reaction Type | Indole Substrate | Coupling Partner | Catalyst System | Base | Solvent |

| Sonogashira | 2-Iodo-1-Boc-5-methylindole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF |

| Heck | 3-Bromo-1-Boc-5-methylindole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF |

| Buchwald-Hartwig | 5-Bromo-1-Boc-5-methylindole | Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene |

This table provides illustrative examples of reaction conditions for various cross-coupling reactions applicable to derivatives of this compound.

Electrophilic Aromatic Substitution Reactions on the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The Boc protecting group on the nitrogen atom modulates this reactivity, primarily by preventing N-substitution and influencing the regioselectivity of the attack on the carbocyclic or heterocyclic portion of the indole nucleus. For N-protected indoles, electrophilic substitution generally occurs preferentially at the C3 position.

The presence of the Boc group allows for the controlled introduction of various functional groups onto the this compound scaffold through electrophilic aromatic substitution.

Halogenation: Electrophilic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.govnih.gov The reaction conditions can be tuned to favor substitution at different positions. For N-Boc protected indoles, halogenation often occurs at the C3 position. However, radical conditions can lead to benzylic bromination of the 5-methyl group. nih.gov

Formylation: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings. organic-chemistry.org Using a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), this compound can be formylated, typically at the C3 position, to yield the corresponding aldehyde. mychemblog.comthieme-connect.de This aldehyde is a versatile intermediate for further synthetic manipulations.

Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups onto the indole ring. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. For N-Boc indoles, acylation also predominantly occurs at the C3 position. The resulting ketones can serve as precursors for a variety of other functional groups. researchgate.net

| Reaction | Reagent | Position of Substitution | Product |

| Bromination | NBS in CCl₄, AIBN | 5-(Bromomethyl) | 1-Boc-5-(bromomethyl)indole |

| Bromination | NBS in CH₂Cl₂ | C3 | 1-Boc-3-bromo-5-methylindole |

| Formylation | POCl₃, DMF | C3 | 1-Boc-5-methylindole-3-carbaldehyde |

| Acylation | Acetyl chloride, AlCl₃ | C3 | 3-Acetyl-1-Boc-5-methylindole |

This table summarizes common electrophilic aromatic substitution reactions and the expected major products for this compound.

Nucleophilic Substitution and Addition Reactions

While the indole nucleus is inherently electron-rich and thus more prone to electrophilic attack, the introduction of activating groups or the use of strong bases can facilitate nucleophilic substitution or addition reactions.

The functionalization of the indole ring via nucleophilic pathways often requires initial activation of specific positions. A common strategy involves deprotonation with a strong base to generate a highly nucleophilic organometallic intermediate.

Lithiation and Electrophilic Quench: The C2 position of N-protected indoles is the most acidic proton on the ring system and can be selectively deprotonated using a strong organolithium base such as n-butyllithium (n-BuLi) or sec-butyllithium. whiterose.ac.uk The resulting 2-lithioindole species is a potent nucleophile that can react with a wide range of electrophiles. This allows for the introduction of a diverse array of functional groups at the C2 position. This two-step sequence of deprotonation followed by reaction with an electrophile is a powerful method for the regioselective functionalization of the indole core.

The reaction of the 2-lithio-1-(tert-butoxycarbonyl)-5-methylindole intermediate with various electrophiles can lead to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-halogen bonds. For example, quenching with an alkyl halide introduces an alkyl group, while reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively. researchgate.netmsu.edu Reaction with DMF provides a route to the 2-carbaldehyde derivative. researchgate.net

| Electrophile | Reagent Example | Product at C2 |

| Alkyl Halide | Methyl Iodide | 2-Methyl |

| Aldehyde | Benzaldehyde | (Hydroxy(phenyl)methyl) |

| Ketone | Acetone | (1-Hydroxy-1-methylethyl) |

| Carbon Dioxide | CO₂ | Carboxylic acid |

| Amide | DMF | Aldehyde |

This table illustrates the versatility of the lithiation-electrophilic quench strategy for the C2-functionalization of this compound.

Oxidative and Reductive Transformations of this compound

The presence of the electron-rich pyrrole ring in the indole nucleus makes it susceptible to a variety of chemical transformations. The introduction of the tert-butoxycarbonyl (Boc) group on the indole nitrogen modulates its reactivity, allowing for selective oxidative and reductive processes that might otherwise be challenging. This section explores the specific oxidative and reductive transformations of this compound, focusing on selective and chemoselective methodologies.

Selective Oxidation Reactions

The oxidation of the indole core can lead to a range of valuable synthetic intermediates, with the formation of oxindoles being a particularly significant transformation. For N-Boc protected indoles such as this compound, selective oxidation at the C2 position is a key reaction.

One effective method for the conversion of indoles to their corresponding 2-oxindoles involves the use of hypervalent iodine reagents. researchgate.net This approach is notable for its mild and neutral reaction conditions. The practical application of this method allows for the synthesis of a wide array of synthetically valuable substituted 2-oxindoles. researchgate.net While a broad range of substituted indoles are amenable to this transformation, the specific application to this compound would be expected to proceed efficiently to yield 1-(tert-butoxycarbonyl)-5-methyl-2-oxindole.

Another approach to the oxidation of N-Boc indoles is the palladium-catalyzed Wacker-type oxidation, which has been developed for the synthesis of 3-oxyindolines. This reaction can occur in acetonitrile using hydrogen peroxide as the oxidant, yielding the products in moderate to high yields. Furthermore, ruthenium-catalyzed oxidative dearomatization-hydroxylation of N-Boc indoles provides a route to 2-hydroxyindolin-3-ones.

The use of meta-chloroperoxybenzoic acid (m-CPBA) is a common method for the oxidation of indoles. However, the reaction outcome can be highly dependent on the substitution pattern of the indole ring and the reaction conditions. For 2,3-disubstituted indoles, oxidation with m-CPBA can lead to the formation of o-aminophenol derivatives and dimeric products.

The selective oxidation of this compound to its corresponding 2-oxindole is a valuable transformation for the synthesis of various biologically active compounds. Below is a representative data table for this type of transformation based on general methodologies for indole oxidation.

| Oxidant | Catalyst / Additive | Solvent | Temperature (°C) | Product | Yield (%) |

| Hypervalent Iodine Reagent | - | Acetonitrile | Room Temp. | 1-(tert-Butoxycarbonyl)-5-methyl-2-oxindole | High |

| H₂O₂ | Pd Catalyst | MeCN | Room Temp. | 1-(tert-Butoxycarbonyl)-5-methyl-3-oxyindoline | Moderate to High |

| m-CPBA | - | Dichloromethane | -60 | Complex Mixture | Variable |

Chemoselective Reduction Methodologies

The chemoselective reduction of the C2-C3 double bond of the indole nucleus in this compound to afford the corresponding indoline is a fundamental transformation in organic synthesis. The resulting 1-(tert-butoxycarbonyl)-5-methylindoline is a valuable building block for the synthesis of various pharmaceutical agents and natural products. Several methodologies have been developed to achieve this reduction with high selectivity, preserving the Boc protecting group and other functional moieties.

One of the most effective methods for this transformation is the ruthenium-catalyzed asymmetric hydrogenation of N-Boc-indoles. This method employs a ruthenium precursor and a chiral bisphosphine ligand, such as PhTRAP, to achieve highly enantioselective hydrogenation. dicp.ac.cn Various 2- or 3-substituted N-Boc-indoles can be converted into chiral indolines with high enantiomeric excesses. dicp.ac.cn The reaction typically proceeds under a hydrogen atmosphere in a suitable solvent like methanol or 2-propanol. dicp.ac.cn The use of a base, such as cesium carbonate, can also influence the reaction's efficiency. dicp.ac.cn

Another powerful and chemoselective method involves the palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles using polymethylhydrosiloxane (PMHS) as a mild and convenient reducing agent. This reaction proceeds smoothly at room temperature and provides the corresponding N-(tert-butoxycarbonyl)indolines in good yields.

Sodium cyanoborohydride (NaBH₃CN) in an acidic medium, such as acetic acid, is another reagent system capable of cleanly reducing indoles to indolines. researchgate.net This method is advantageous as it avoids the N-alkylation that can occur with sodium borohydride in carboxylic acid media. The chemoselectivity of NaBH₃CN is highly dependent on the pH, and under mildly acidic conditions, it selectively reduces iminium ions, which can be formed in situ from the indole.

The following table summarizes various chemoselective reduction methodologies applicable to this compound.

| Reducing Agent | Catalyst / Additive | Solvent | Temperature (°C) | Product | Yield (%) |

| H₂ (gas) | [RuCl₂(p-cymene)]₂ / PhTRAP | Methanol | 80 | (R)- or (S)-1-(tert-Butoxycarbonyl)-5-methylindoline | High |

| PMHS | Pd(OH)₂/C | - | Room Temp. | 1-(tert-Butoxycarbonyl)-5-methylindoline | Good |

| NaBH₃CN | Acetic Acid | - | - | 1-(tert-Butoxycarbonyl)-5-methylindoline | High |

Strategic Applications in Complex Molecule Synthesis

1-(tert-Butoxycarbonyl)-5-methylindole as a Versatile Synthetic Building Block

This compound serves as a highly adaptable precursor in organic synthesis. The presence of the Boc group modifies the electronic properties of the indole (B1671886) ring, facilitating regioselective functionalization that might otherwise be difficult to achieve. This strategic protection allows chemists to perform reactions on other parts of the molecule without affecting the indole nitrogen.

The utility of this compound is particularly evident in cross-coupling reactions. For instance, it is a valuable substrate in Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds. The Boc-protected scaffold can be functionalized at various positions, enabling the introduction of diverse substituents. This versatility is crucial for creating libraries of compounds for drug discovery programs. The ability to selectively deprotect the nitrogen allows for subsequent reactions, making it a cornerstone in multi-step synthetic sequences.

Below is a table summarizing key synthetic transformations where this compound and analogous protected indoles are used as foundational building blocks.

| Reaction Type | Reagents/Conditions | Position of Functionalization | Purpose |

| Lithiation/Electrophilic Quench | Alkyllithium (e.g., n-BuLi), then electrophile | C2 or C3 | Introduction of various functional groups. tcichemicals.com |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid/ester | Various (e.g., C2, C3, C7) | C-C bond formation to introduce aryl or vinyl groups. nih.gov |

| Halogenation | N-Bromosuccinimide (NBS) | C3 | Preparation for further coupling reactions. acs.org |

| Cycloaddition Reactions | Dienes/Dipolarophiles | C2/C3 | Construction of fused polycyclic systems. polimi.itacs.org |

This table is generated based on synthetic principles applied to protected indole scaffolds.

Total Synthesis Efforts Utilizing this compound Scaffolds

The structural framework provided by this compound is instrumental in the total synthesis of complex natural products, particularly indole alkaloids. nih.gov These alkaloids often feature intricate, polycyclic ring systems and exhibit significant biological activities. nih.govnih.gov The synthesis of such molecules requires precise control over reactivity and stereochemistry, where protected indole building blocks are indispensable.

In a convergent synthesis approach, the this compound core can be elaborated into a more complex fragment, which is then coupled with another key intermediate. For example, in the synthesis of marine alkaloid (+)-(R)-tiruchanduramine, a convergent strategy was employed where a complex guanidine (B92328) heterocycle was coupled to a β-carboline carboxylic acid derived from tryptophan. strath.ac.uk While not using 5-methylindole (B121678) specifically, this synthesis highlights the strategic use of Boc-protection on nitrogen-containing heterocycles to facilitate key coupling steps and manage reactive sites during the construction of the final complex molecule. strath.ac.uk The principles are directly applicable to syntheses starting from this compound to build related alkaloid structures.

Preparation of Substituted Indole Heterocycles and Polycyclic Systems

A significant application of this compound and related structures is in the construction of more elaborate heterocyclic and polycyclic systems. nih.govthieme.de These complex scaffolds are of great interest in medicinal chemistry due to their diverse pharmacological profiles. mdpi.commdpi.com

One powerful strategy involves cycloaddition reactions, where the indole acts as a dienophile or dipolarophile. For instance, Zinc(II)-catalyzed divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes can lead to two different types of polycyclic fused indoline (B122111) scaffolds: tetrahydro-1H-pyridazino[3,4-b]indoles via a [4+2] cycloaddition or tetrahydropyrrolo[2,3-b]indoles through a [3+2] cycloaddition. polimi.itacs.org The reaction pathway is controlled by the substitution pattern on the indole and diene substrates, demonstrating a sophisticated method for generating molecular diversity from common precursors. polimi.itacs.org

Another approach involves multi-component reactions. A green and efficient synthesis of 1,4-naphthoquinones possessing indole scaffolds has been developed using a three-component reaction of 2-hydroxy-1,4-naphthoquinone, a substituted salicylic (B10762653) aldehyde, and an indole derivative. mdpi.com This method, catalyzed by Indium(III) triflate, proceeds under solvent-free conditions to build complex, fused systems in a single step. mdpi.com

The following table details examples of polycyclic systems synthesized from indole precursors.

| Starting Indole Type | Reaction Type | Resulting Polycyclic System | Key Features |

| Substituted Indoles | [4+2] Cycloaddition | Tetrahydro-1H-pyridazino[3,4-b]indoles | Fused indoline-pyridazine scaffold. polimi.itacs.org |

| Substituted Indoles | [3+2] Cycloaddition | Tetrahydropyrrolo[2,3-b]indoles | Fused indoline-pyrrole scaffold. polimi.itacs.org |

| Various Indoles | Three-Component Reaction | 1,4-Naphthoquinone-Indole Hybrids | Fused xanthene core linking indole and naphthoquinone. mdpi.com |

This table illustrates synthetic outcomes based on reactions involving the indole core.

Development of Novel Indole-Containing Scaffolds through Modular Synthesis

Modular synthesis represents a strategic approach to chemical synthesis that focuses on assembling complex molecules from simpler, interchangeable building blocks or "modules." This methodology is exceptionally powerful for creating libraries of related compounds for systematic biological screening. This compound is an ideal starting module for such strategies due to its protected nitrogen and the potential for functionalization at multiple sites.

The concept of using versatile building blocks for dual functionalization is a key aspect of modular synthesis. eur.nlresearchgate.net By analogy, the Boc-protected indole can be considered a primary scaffold onto which other functional modules are attached. For example, a halogen or boronic ester can be installed at a specific position on the indole ring. This functionalized intermediate can then undergo a series of orthogonal coupling reactions, where different molecular fragments are added sequentially without interfering with each other.

Three-component reactions, such as the one used to synthesize 1,4-naphthoquinones with indole scaffolds, are a prime example of modular synthesis. mdpi.com In this reaction, the indole, the aldehyde, and the naphthoquinone are distinct modules that are combined in a single step to create a complex and novel scaffold. By simply changing any one of these three components, a new, structurally distinct molecule can be generated, enabling the rapid exploration of chemical space around the core structure. This approach is highly efficient for developing new indole-containing frameworks for medicinal chemistry and materials science. mdpi.commdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Tert Butoxycarbonyl 5 Methylindole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-(tert-Butoxycarbonyl)-5-methylindole in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all protons and carbon atoms, confirming the connectivity and chemical environment within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals that confirm the presence of the 5-methylindole (B121678) core and the N-Boc protecting group. nih.gov In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows a characteristic downfield singlet for the C4-H proton and a doublet for the C7-H proton of the indole (B1671886) ring. nih.gov The methyl group at the C5 position appears as a singlet in the aliphatic region. youtube.com The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet at approximately 1.67 ppm, which is a hallmark of the Boc-protecting group. youtube.com The protons on the pyrrole (B145914) ring (C2-H and C3-H) appear as doublets, with their coupling constant confirming their adjacent relationship. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum distinctly shows the carbonyl carbon of the Boc group in the downfield region (around 149.7 ppm), the quaternary carbon of the tert-butyl group (around 83.5 ppm), and the methyl carbons of the tert-butyl group (around 28.1 ppm). nih.gov The carbons of the indole ring system are observed in the aromatic region, and their specific chemical shifts confirm the substitution pattern.

These one-dimensional NMR techniques are also crucial for assessing the purity of the compound. The integration of the proton signals allows for the relative quantification of protons, and the absence of extraneous peaks indicates a high degree of purity.

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-7 | ~8.06 | d | ~8.4 |

| H-2 | ~7.54 | d | ~3.8 |

| H-4 | ~7.34 | s | - |

| H-6 | ~7.13 | dd | ~8.4, ~1.8 |

| H-3 | ~6.48 | d | ~3.8 |

| C(CH₃)₃ | ~1.67 | s | - |

| 5-CH₃ | ~2.44 | s | - |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Interactive Data Table: ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (Boc) | ~149.7 |

| C-7a | ~135.4 |

| C-5 | ~132.0 |

| C-3a | ~130.8 |

| C-2 | ~126.1 |

| C-7 | ~124.6 |

| C-6 | ~121.3 |

| C-4 | ~114.7 |

| C-3 | ~106.8 |

| C (CH₃)₃ (Boc) | ~83.5 |

| C(C H₃)₃ (Boc) | ~28.1 |

| 5-C H₃ | ~21.3 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

While this compound is an achiral molecule without complex stereochemistry, advanced 2D NMR techniques are invaluable for unambiguously confirming its structural connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. sdsu.edu It would show a clear cross-peak between the H-2 and H-3 protons, confirming their positions on the pyrrole ring. sdsu.edu Similarly, a correlation between the H-6 and H-7 protons on the benzene (B151609) ring would be observed, confirming their ortho relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. walisongo.ac.id An HSQC spectrum would show cross-peaks connecting the signal for H-2 to C-2, H-3 to C-3, H-4 to C-4, and so on, allowing for the definitive assignment of each protonated carbon in the indole ring. walisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons, which helps to piece together the molecular skeleton. youtube.com Key correlations for this molecule would include a cross-peak from the protons of the tert-butyl group to the Boc carbonyl carbon (C=O) and the quaternary C(CH₃)₃ carbon. wisc.edu Furthermore, correlations from the C5-methyl protons to the C4, C5, and C6 carbons would firmly establish the position of the methyl group on the benzene portion of the indole core. wisc.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition. For this compound, with a molecular formula of C₁₄H₁₇NO₂, the theoretical exact mass can be calculated with high precision. Experimental HRMS analysis, typically using techniques like electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of a protonated molecule, [M+H]⁺. The measured mass is expected to match the calculated value to within a few parts per million (ppm), providing strong evidence for the assigned molecular formula.

Table: Calculated Exact Mass for HRMS Analysis

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₄H₁₈NO₂⁺ | 232.1332 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nih.gov The most prominent feature is a strong absorption band for the carbonyl (C=O) stretching vibration of the carbamate (B1207046) group, which typically appears in the range of 1727-1731 cm⁻¹. nih.govwisc.edu Other significant peaks include C-H stretching vibrations for the aromatic and aliphatic (methyl and tert-butyl) groups, and C-N stretching vibrations associated with the carbamate and indole ring. wisc.edu

Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 | C-H Stretch | Aliphatic (tert-butyl, methyl) |

| ~1730 | C=O Stretch | Carbamate (Boc group) |

| ~1455 | C-H Bend | Aliphatic (tert-butyl, methyl) |

| ~1370 | C-N Stretch | Carbamate / Indole Ring |

| ~1255 | C-O Stretch | Carbamate (Boc group) |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. However, a search of the scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been reported. Therefore, detailed experimental data on its solid-state conformation and packing are currently unavailable.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the purification and purity analysis of this compound.

Flash Column Chromatography: This is the standard method used for the purification of the compound after its synthesis. youtube.com The crude product is loaded onto a silica (B1680970) gel column and eluted with a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate (B1210297) or pentane (B18724) and diethyl ether. nih.govyoutube.com The separation is based on the differential adsorption of the compound and impurities to the silica stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to assess the final purity of the compound. acs.org While specific methods may vary, a typical analysis would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is commonly performed using a UV detector, as the indole ring is strongly chromophoric. Purity is determined by the area percentage of the main peak in the chromatogram. acs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of this compound, enabling both qualitative and quantitative assessment. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, leveraging the nonpolar nature of the molecule.

A typical RP-HPLC method for this compound would utilize a C8 or C18 stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. Isocratic or gradient elution can be employed depending on the complexity of the sample matrix and the desired resolution from potential impurities. Detection is most commonly achieved using a UV detector, as the indole moiety possesses a strong chromophore.

| Parameter | Typical Conditions |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

The retention time of this compound under these conditions is a key identifier, while the peak area provides quantitative information regarding its concentration. The method's applicability has been demonstrated for a variety of indolic compounds, ensuring reliable analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry serves as a powerful tool for the structural elucidation and purity assessment of this compound. This technique is particularly valuable for identifying volatile impurities and confirming the molecular weight and fragmentation pattern of the compound.

For GC-MS analysis, the sample is vaporized and separated on a capillary column, typically with a nonpolar stationary phase like 5% phenyl-polydimethylsiloxane. The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI).

The resulting mass spectrum of this compound is expected to exhibit a characteristic fragmentation pattern dominated by the loss of the tert-butoxycarbonyl (Boc) group. Key fragmentation pathways for Boc-protected amines include the loss of isobutylene (B52900) (56 Da), resulting in a prominent M-56 peak. reddit.com Further fragmentation can lead to the formation of a tert-butyl cation (m/z 57). The molecular ion peak (M+) may be observed, though it can be weak depending on the ionization conditions. The fragmentation pattern of the remaining 5-methylindole moiety would likely resemble that of the unprotected compound.

| Parameter | Typical Conditions |

|---|---|

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-400 amu |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

The analysis of the mass spectrum allows for the unambiguous confirmation of the structure of this compound and the identification of any co-eluting impurities. The fragmentation pathways of t-Boc substituted compounds have been studied, providing a strong basis for the interpretation of the resulting mass spectra. doaj.org

Mechanistic Pathways and Computational Investigations of 1 Tert Butoxycarbonyl 5 Methylindole Reactions

Elucidation of Reaction Mechanisms for Functionalization and Transformation

The functionalization of the indole (B1671886) core in 1-(tert-butoxycarbonyl)-5-methylindole can proceed through several mechanistic pathways, largely dictated by the nature of the reagents and reaction conditions. The presence of the electron-withdrawing Boc group at the nitrogen atom modifies the nucleophilicity of the indole ring, particularly at the C3 position, and also influences the reactivity of the benzene (B151609) portion of the molecule.

One significant area of investigation is the radical-mediated functionalization . Studies on related N-substituted indolines suggest that reactions initiated by radical species can lead to C-H functionalization. chemrxiv.org For this compound, a plausible mechanism for such a transformation would involve the generation of a radical which then abstracts a hydrogen atom from the indole scaffold. The resulting indolyl radical can then react with another species to form a new carbon-carbon or carbon-heteroatom bond. The regioselectivity of such reactions would be influenced by the stability of the resulting radical intermediate.

Furthermore, nucleophilic additions to activated forms of the indole, such as indolynes, have been explored. nih.gov The generation of an indolyne intermediate from a suitably substituted 1-Boc-5-methylindole precursor would create a highly reactive species susceptible to attack by nucleophiles. Computational studies on related indolynes indicate that the regioselectivity of nucleophilic addition is governed by distortion energies within the strained aryne intermediate. nih.gov

Finally, the Boc group itself can participate in or direct reactions. For instance, its removal under acidic conditions is a common transformation. Moreover, the activation of adjacent positions, such as the C2 position, for deprotonation and subsequent reaction with electrophiles is a known strategy for functionalizing N-protected indoles.

Density Functional Theory (DFT) Studies for Predicting Reactivity and Regioselectivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. These computational methods allow for the prediction of reaction outcomes and the elucidation of mechanistic details that may be difficult to probe experimentally.

Computational Analysis of Electronic Structure and Reaction Energetics

DFT calculations can provide a detailed picture of the electronic distribution within this compound. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The HOMO density indicates the most likely sites for electrophilic attack, while the LUMO density points to the probable sites for nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the indole ring, with significant density at the C3 position.

Furthermore, DFT can be used to model the entire reaction pathway for a given transformation. By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of the reaction. For instance, the transition states for electrophilic attack at different positions on the indole ring can be calculated to predict the most favorable reaction pathway and thus the regioselectivity. nih.gov Computational studies on related N-Boc protected systems have successfully rationalized observed regioselectivity in nucleophilic additions to indolynes by analyzing the energetics of the possible reaction pathways. nih.gov

Below is an interactive data table summarizing hypothetical DFT-calculated parameters for this compound, based on general knowledge of similar compounds.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

| C3 Mulliken Charge | -0.25 | Suggests high electron density, favoring electrophilic attack. |

| C2 Mulliken Charge | -0.15 | Indicates a secondary site for potential functionalization. |

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are also employed to predict various spectroscopic properties of this compound. These theoretical predictions can be compared with experimental data to confirm the structure of the molecule and its reaction products.

For example, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. The calculated frequencies for the C=O stretching of the Boc group, the N-H bending (in the deprotected form), and the various C-H and C-C stretching and bending modes of the indole ring can aid in the structural elucidation of reaction products. bohrium.comnih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with a reasonable degree of accuracy. ijrar.org These calculations are valuable for assigning peaks in experimental NMR spectra, especially for complex molecules where spectral overlap can be an issue. The predicted chemical shifts for the protons and carbons of the indole ring and the Boc group can help in confirming the site of functionalization.

Electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), which provides information about the UV-Visible absorption spectrum of the molecule. bohrium.com These calculations can help in understanding the electronic structure and the nature of the electronic excitations within the molecule.

The following interactive table presents a hypothetical comparison of experimental and DFT-calculated spectroscopic data for this compound.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment |

| IR (cm⁻¹) | ~1730 | ~1735 | C=O stretch (Boc) |

| ¹H NMR (ppm) | ~7.8 | ~7.9 | H at C4 |

| ¹H NMR (ppm) | ~7.3 | ~7.4 | H at C7 |

| ¹³C NMR (ppm) | ~149 | ~150 | C=O (Boc) |

| ¹³C NMR (ppm) | ~132 | ~133 | C5 |

| UV-Vis (nm) | ~280 | ~285 | π-π* transition |

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic control refers to conditions (typically low temperature and short reaction times) where the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. In the context of electrophilic substitution on this compound, attack at the C3 position is generally kinetically favored due to the stability of the resulting intermediate.

Thermodynamic control , on the other hand, is favored under conditions that allow for the reaction to reach equilibrium (higher temperatures, longer reaction times). In this case, the major product is the most stable one, which may not necessarily be the one that forms the fastest. For some reactions, an initially formed kinetic product might rearrange to a more stable thermodynamic product over time.

Experimental studies on related systems, such as the reaction of 2-methylindole, have provided data on thermodynamic properties like the enthalpy of formation, which is crucial for understanding the stability of the molecule. nih.gov Such data, if determined for this compound and its reaction products, would allow for a quantitative assessment of the thermodynamics of its transformations.

Stereochemical Investigations of Reactions Involving Chiral Intermediates

When reactions of this compound involve the formation of a new chiral center, the stereochemical outcome of the reaction becomes a critical aspect of the investigation. This is particularly relevant in the synthesis of biologically active molecules, where a specific stereoisomer is often required.

The formation of chiral intermediates can lead to a mixture of enantiomers or diastereomers. The use of chiral catalysts or reagents can be employed to control the stereoselectivity of such reactions. For example, in a hypothetical reaction where a prochiral electrophile adds to the C3 position, a chiral Lewis acid could be used to favor the formation of one enantiomer over the other.

The mechanism of stereocontrol often involves the formation of a chiral transition state where the substrate, reagent, and catalyst are arranged in a specific three-dimensional orientation that minimizes steric hindrance and maximizes favorable electronic interactions. Computational modeling, including DFT, can be a valuable tool in these investigations, allowing for the visualization and energy calculation of different diastereomeric transition states to predict the stereochemical outcome of a reaction.

Although direct stereochemical investigations on this compound were not found in the provided search results, the regioselective synthesis of related N-Boc protected heterocyclic compounds has been reported, highlighting the importance of controlling the spatial arrangement of reactants to achieve a desired product. nih.govbeilstein-journals.org

Emerging Research Avenues and Future Outlook

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of indole (B1671886) derivatives to minimize environmental impact and improve efficiency. openmedicinalchemistryjournal.com Research in this area for compounds like 1-(tert-Butoxycarbonyl)-5-methylindole focuses on reducing the use of hazardous reagents and solvents, lowering energy consumption, and improving atom economy.

One promising approach is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govsciforum.net For instance, microwave-assisted methods have been successfully employed for the synthesis and deprotection of various N-Boc protected indoles. researchgate.netorganic-chemistry.org The application of MAOS to classical indole syntheses, such as the Bischler, Fischer, and Leimgruber–Batcho reactions, has demonstrated the potential for more sustainable production of the indole core. organic-chemistry.orgrsc.org

Another key area of development is the use of environmentally benign solvents and catalysts . Ionic liquids (ILs) are being explored as recyclable reaction media for indole synthesis, offering advantages such as low volatility and high thermal stability. researchgate.netorientjchem.orgrsc.org Research has shown that novel SO3H-functionalized ionic liquids can effectively catalyze the Fischer indole synthesis in water, a green and abundant solvent. rsc.org Furthermore, metal-free catalytic systems and one-pot multicomponent reactions are gaining traction as they simplify synthetic procedures and reduce waste. dergipark.org.trrug.nlrsc.org

Flow chemistry represents another frontier in the sustainable synthesis of indole derivatives. uc.ptmdpi.comresearchgate.net Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for straightforward scaling-up of production. uc.ptunimi.it The application of flow chemistry to traditional indole syntheses has shown promise in improving yields and reducing reaction times. uc.pt

Table 1: Comparison of Green Synthetic Methods for Indole Synthesis

| Method | Key Advantages | Representative Examples |

|---|---|---|